REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.Cl.[NH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:8][CH2:7]1.[CH3:18]O>>[ClH:3].[NH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH2:8][CH2:7]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CONCENTRATION
|
Details
|
the mixture is then concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between 50% strength potassium carbonate solution and ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice more with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue which remains is triturated with acetone
|
Type
|
CUSTOM
|
Details
|
The crystals which have separated out
|
Type
|
FILTRATION
|
Details
|
are filtered off with suction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |